molecular formula C7H11N3O2 B2650260 methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate CAS No. 110860-59-8

methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2650260
CAS No.: 110860-59-8
M. Wt: 169.184
InChI Key: IJPMTVHWFXFUOV-UHFFFAOYSA-N
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Description

Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction can produce regioisomeric pyrazoles, which are often separated through chromatographic techniques. Another method involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may utilize large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and yield of the reaction while offering eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Alkylating agents: Methyl iodide, ethyl bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce various substituted pyrazoles .

Mechanism of Action

The mechanism of action of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby protecting cells from damage . The exact molecular targets and pathways can vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives.

Properties

IUPAC Name

methyl 5-amino-1,3-dimethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-5(7(11)12-3)6(8)10(2)9-4/h8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPMTVHWFXFUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)OC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110860-59-8
Record name methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
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